molecular formula C14H11FO2 B311134 2-methylphenyl 3-fluorobenzoate

2-methylphenyl 3-fluorobenzoate

Cat. No.: B311134
M. Wt: 230.23 g/mol
InChI Key: SAXHXTXFTOJQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 3-fluorobenzoate (CAS 723756-48-7) is an organic compound with a molecular formula of C14H11FO2 and a molecular weight of 230.23 g/mol. This reagent is supplied as a liquid, appearing as a yellow to pale yellow or colorless oil, with a predicted density of 1.190±0.06 g/cm³ at 20°C . It is recommended to be stored sealed in a dry environment at room temperature (20-22°C) to maintain stability . As a fluorinated aromatic ester, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated benzoate derivatives are critical intermediates in pharmaceutical synthesis, where the introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as improving its metabolic stability and enhancing cell membrane permeability . Compounds containing the benzamide moiety, as found in this chemical's structure, are continuously studied for their diverse biological functions and roles in various disease areas, including viral infections and cancer . Researchers utilize such high-purity compounds to explore new chemical spaces for therapeutic targets and to develop novel active pharmaceutical ingredients (APIs) . Notice for Researchers: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(2-methylphenyl) 3-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3

InChI Key

SAXHXTXFTOJQBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical behavior of 2-methylphenyl 3-fluorobenzoate can be contextualized by comparing it with structurally related benzoate esters. Key differentiating factors include substituent positions, enzymatic recognition, and functional applications.

Substrate Specificity in Enzymatic Reactions

Evidence from benzoate-CoA ligase studies highlights the critical role of substituent positioning. For instance:

  • Benzoate : Serves as the primary substrate for benzoate-CoA ligase (E1), with 100% activity .
  • 2-Fluorobenzoate and 4-Fluorobenzoate : Exhibit high activity (comparable to benzoate) due to steric and electronic compatibility with E1’s active site .
  • 3-Fluorobenzoate: Shows significantly reduced activity (<1% with E1, ~50% with 2-aminobenzoate-CoA ligases E2/E3), indicating poor enzymatic recognition at the meta position .
  • 2-Methylbenzoate : Demonstrates minimal activity (<20% with E2/E3), suggesting steric hindrance from the ortho-methyl group .

For This compound , the combined meta-fluorine and ortho-methyl substituents likely exacerbate steric and electronic mismatches, resulting in negligible enzymatic activation (extrapolated to <1% activity with E1 and <20% with E2/E3) .

Structural and Functional Analogues

Compound Name Benzoate Substituent Phenyl Substituent Key Applications/Properties Reference
This compound 3-fluoro 2-methyl Potential agrochemical intermediate
Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate 2-fluoro, sulfonamido 2,6-difluorophenyl Pharmaceutical intermediate
Metsulfuron-methyl Sulfonyl-triazine Methyl-triazine Herbicide (inhibits acetolactate synthase)
Ethametsulfuron-methyl Sulfonyl-triazine Ethoxy-triazine Herbicide
  • Pharmaceutical Derivatives : Compounds like methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate () incorporate bulkier sulfonamide groups, enhancing target specificity in drug design .
  • Agrochemicals : Sulfonylurea-based benzoates (e.g., metsulfuron-methyl) leverage triazine substituents for herbicidal activity, contrasting with the simpler structure of this compound .

Research Findings and Implications

Enzymatic Interactions

The low activity of 3-fluorobenzoate and 2-methylbenzoate with CoA ligases suggests that this compound may resist metabolic activation in biological systems. This property could be advantageous in agrochemical formulations requiring environmental persistence or delayed degradation .

Substituent Effects on Reactivity

  • Fluorine Position : Meta-fluorination reduces electronic conjugation and steric accessibility compared to ortho or para positions, impacting binding affinity .
  • Methyl Group : The ortho-methyl group introduces steric hindrance, further limiting enzyme-substrate interactions .

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